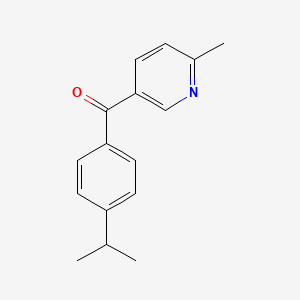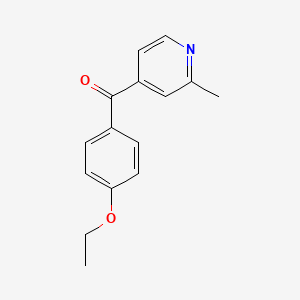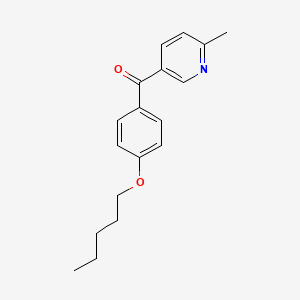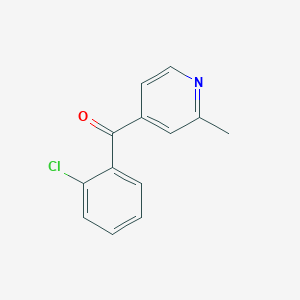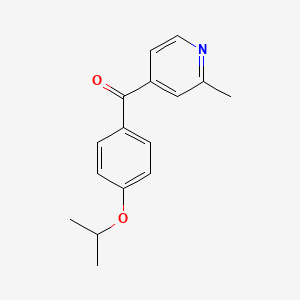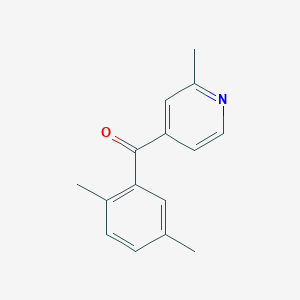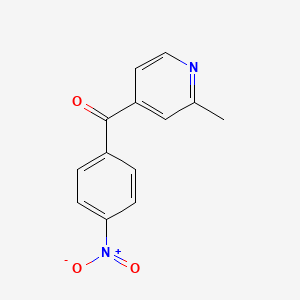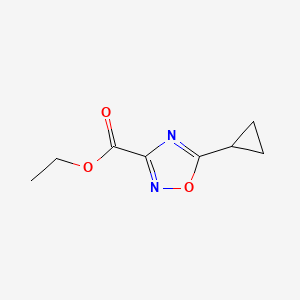
5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound with the molecular formula C8H10N2O3. It features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it part of the oxadiazole family.
Applications De Recherche Scientifique
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This could potentially influence their interaction with biological targets.
Analyse Biochimique
Biochemical Properties
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to act as a hydrogen bond acceptor. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bacterial enzymes, inhibiting their activity and thereby exhibiting antibacterial properties . The compound’s interaction with viral proteins also suggests potential antiviral activity. These interactions are primarily driven by the electronegative nitrogen and oxygen atoms in the oxadiazole ring, which form hydrogen bonds with the active sites of enzymes and proteins.
Cellular Effects
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune response . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can activate certain signaling pathways by binding to receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, toxic effects can be observed, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites for excretion . The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transport proteins, facilitating its movement across cell membranes. Its distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes and adipose tissue.
Subcellular Localization
The subcellular localization of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is primarily in the cytoplasm and nucleus . The compound can enter the nucleus and interact with nuclear proteins, influencing gene expression and other nuclear processes. Additionally, it can be targeted to specific organelles through post-translational modifications or interactions with targeting signals, affecting its activity and function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of amidoxime with carbonyl compounds such as carboxylic acids, aldehydes, or esters. One common method includes the cyclization of amidoxime with ethyl cyanoacetate under acidic conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its use in various chemical reactions and materials science.
1,3,4-Oxadiazole: Widely studied for its biological activities and applications in drug development.
Uniqueness
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQFAFUQWCOIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226588 | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-59-7 | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





